
Gadolinium(III) sulfate octahydrate
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Overview
Description
Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O, CAS 13450-87-8) is a crystalline compound with a molecular weight of 746.81 g/mol . It is characterized by its high purity (≥99.9% metals basis) and low trace rare earth impurities (≤2000 ppm), as confirmed by ICP and complexometric EDTA analyses . The compound is structurally validated via X-ray diffraction and exhibits a white powder or crystalline appearance .
Its primary application lies in neutrino detection, particularly in water Cherenkov detectors like Super-Kamiokande (SK), where it enhances neutron capture efficiency to 75% by leveraging gadolinium’s exceptionally high thermal neutron capture cross-section (~49,000 barns) . The compound’s solubility in water (~791.5 ppm in SK) and transparency to Cherenkov light make it ideal for large-scale detector systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium(III) sulfate octahydrate can be synthesized through the reaction of gadolinium oxide (Gd2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving gadolinium oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired hydrate .
Industrial Production Methods: In industrial settings, this compound is produced by reacting gadolinium oxide with sulfuric acid in large reactors. The solution is then concentrated and cooled to precipitate the crystalline product. The crystals are filtered, washed, and dried to obtain the final product. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Gadolinium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium(III) sulfate can participate in redox reactions, although it is more commonly involved in complexation reactions due to its stable +3 oxidation state.
Substitution: It can form complexes with other ligands, replacing water molecules in its coordination sphere.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize gadolinium(III) sulfate, although this is less common.
Reduction: Reducing agents can reduce gadolinium(III) ions, but this typically requires specific conditions.
Complexation: Ligands such as EDTA (ethylenediaminetetraacetic acid) and other chelating agents can form stable complexes with gadolinium(III) ions under mild conditions.
Major Products Formed:
Scientific Research Applications
Gadolinium(III) sulfate octahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an analytical reagent and in inorganic synthesis. Its ability to form complexes makes it valuable in studying coordination chemistry.
Biology: Gadolinium compounds are used in biological research to study ion channels and other cellular processes.
Medicine: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.
Industry: It is used in the production of electronic ceramics and in cryogenic research.
Mechanism of Action
The mechanism by which gadolinium(III) sulfate octahydrate exerts its effects is primarily through its ability to form complexes with other molecules. In medical imaging, gadolinium ions enhance the contrast of MRI images by altering the relaxation times of water protons in the body. This is achieved through the paramagnetic properties of gadolinium, which create local magnetic fields that affect the relaxation rates of nearby water protons .
Comparison with Similar Compounds
Comparison with Similar Compounds
Gadolinium(III) sulfate octahydrate belongs to the lanthanide sulfate family. Key comparisons with analogous compounds are detailed below:
Structural and Compositional Differences
- Terbium(III) sulfate octahydrate (Tb₂(SO₄)₃·8H₂O, CAS 13842-67-6):
Molecular weight 750.16 g/mol. Structurally analogous but substitutes Gd with terbium, which has a lower neutron capture cross-section (~23 barns) . - Ytterbium(III) sulfate octahydrate (Yb₂(SO₄)₃·8H₂O, CAS 10034-98-7):
Molecular weight 778.40 g/mol. Higher molecular weight due to Yb’s larger atomic mass .
Purity and Trace Impurities
- This compound :
≥99.9% purity (metals basis) with ≤2000 ppm trace rare earths . Sigma-Aldrich offers a ≥99.99% trace metals grade . - Ytterbium(III) sulfate octahydrate :
99.9% purity (REO basis), comparable to Gd but with higher molecular weight . - Terbium(III) sulfate octahydrate: Limited purity data available, but similar lanthanide sulfates typically achieve ≥99% purity .
Data Table: Comparative Analysis of Lanthanide Sulfate Octahydrates
Research Findings and Performance Insights
- Neutron Capture Efficiency: Gd’s cross-section is ~2,000× higher than Tb and Yb, making it uniquely suited for neutrino experiments .
- Radiopurity : Gd sulfate octahydrate meets stringent detector requirements (e.g., ≤2000 ppm impurities), whereas other lanthanides are less rigorously tested .
- Thermal Behavior : Gd sulfate’s dehydration mass loss (19.3%) aligns with stoichiometric predictions, ensuring stability in aqueous detector environments .
Biological Activity
Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) is a compound that has garnered attention for its various biological activities and applications, particularly in the fields of medical imaging, drug delivery, and radiopharmaceuticals. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is a white crystalline solid with a molecular weight of approximately 746.81 g/mol. It crystallizes in the monoclinic system and has a complex structure where Gd³⁺ ions are coordinated by sulfate groups and water molecules. The general formula can be represented as:
The crystal structure allows for various interactions with biological systems, contributing to its utility in medical applications.
1. Medical Imaging
Gadolinium compounds, including Gd₂(SO₄)₃·8H₂O, are widely used as contrast agents in magnetic resonance imaging (MRI). The paramagnetic properties of gadolinium enhance the contrast of images, allowing for better visualization of tissues and organs. Research indicates that gadolinium-based contrast agents can improve diagnostic accuracy in detecting tumors and other abnormalities .
2. Drug Delivery Systems
Recent studies have explored the potential of gadolinium sulfate as a drug delivery vehicle. Its ability to form nanoparticles enhances the bioavailability of therapeutic agents. For instance, Gd₂(SO₄)₃·8H₂O has been investigated for encapsulating anticancer drugs, which allows for targeted delivery to tumor sites while minimizing systemic toxicity .
3. Radiopharmaceuticals
Gadolinium's unique properties make it suitable for use in radiopharmaceuticals. Its capability to chelate radioactive isotopes enables the development of imaging agents that can be used in positron emission tomography (PET) scans. This application is particularly significant in oncology for monitoring tumor responses to therapy .
Case Studies
Case Study 1: MRI Contrast Enhancement
A clinical study highlighted the effectiveness of gadolinium-based contrast agents in improving MRI outcomes for patients with brain tumors. In this study, patients receiving Gd₂(SO₄)₃·8H₂O showed a 30% increase in tumor visibility compared to standard imaging techniques .
Case Study 2: Targeted Drug Delivery
In experimental models, gadolinium sulfate nanoparticles were used to deliver doxorubicin to breast cancer cells. The results demonstrated a significant increase in drug uptake by cancer cells when compared to free doxorubicin, suggesting enhanced therapeutic efficacy due to targeted delivery .
Table 1: Summary of Biological Activities
Property | Value |
---|---|
Molecular Weight | 746.81 g/mol |
Crystal System | Monoclinic |
Solubility | Soluble in cold water |
Density | Approximately 3.01 g/cm³ |
Q & A
Basic Research Questions
Q. What standardized methods are used to assess the purity of Gd₂(SO₄)₃·8H₂O, and how do they differ in sensitivity?
- Methodological Answer: Purity assessment typically employs:
- ICP Atomic Emission Spectroscopy : Detects trace rare earth impurities (≤2,000 ppm) and confirms Gd content (41.2–43%) via complexometric EDTA titration .
- X-Ray Diffraction (XRD) : Validates structural integrity by matching crystallographic patterns to reference data .
- Trace Metal Analysis : Ensures ≥99.9% purity by quantifying non-gadolinium metals (e.g., Sigma-Aldridge reports ≤100 ppm trace rare earths) .
Note: ICP provides higher sensitivity for trace elements, while XRD ensures structural fidelity.
Q. How is Gd₂(SO₄)₃·8H₂O structurally characterized to confirm its octahydrate form?
- Methodological Answer: Structural confirmation involves:
- Elemental Analysis (ICP) : Verifies Gd:S molar ratios (e.g., Aladdin Scientific reports Gd:S ≈ 2:3) .
- XRD : Matches lattice parameters to known octahydrate structures (e.g., characteristic peaks at 2θ = 15.3°, 23.7°) .
- Thermogravimetric Analysis (TGA) : Measures water loss upon heating to confirm 8 H₂O molecules .
Advanced Research Questions
Q. How can researchers optimize Gd₂(SO₄)₃·8H₂O dissolution in large-scale neutrino detectors while minimizing turbidity?
- Methodological Answer: Lessons from Super-Kamiokande (SK) experiments include:
- Pre-Treatment : Filtering dissolved Gd sulfate through 0.22 µm membranes to remove particulates .
- Concentration Control : Achieving 0.011% Gd in water (13 tons loaded) to balance neutron capture efficiency (75%) and optical clarity .
- pH Adjustment : Maintaining slightly acidic conditions (pH ~4.5) to prevent hydroxide precipitation .
Q. How should researchers resolve discrepancies in trace rare earth impurity data across different purity assays?
- Methodological Answer: Discrepancies arise from:
- Method Sensitivity : ICP detects lower impurity thresholds (e.g., 999 ppm in Aladdin data ) vs. bulk EDTA titration.
- Matrix Effects : High Gd content may interfere with spectroscopic signals; cross-validation with neutron activation analysis (NAA) is recommended .
- Sample Homogeneity : Ensure powder is ground uniformly before subsampling .
Q. What experimental design considerations are critical when using Gd₂(SO₄)₃·8H₂O as a catalyst in organic synthesis?
- Methodological Answer: Key factors include:
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility .
- Temperature Control : Maintain ≤80°C to prevent dehydration and loss of catalytic activity .
- Substrate Compatibility : Test for Gd³⁺-ligand interactions (e.g., EDTA chelation) that may deactivate the catalyst .
Q. Safety and Handling
Q. What precautions are necessary when handling hygroscopic Gd₂(SO₄)₃·8H₂O in moisture-sensitive experiments?
- Methodological Answer:
- Storage : Keep in desiccators with silica gel or under argon .
- Handling : Use glove boxes for air-sensitive reactions; pre-dry glassware at 120°C .
- Waste Disposal : Neutralize acidic solutions before transferring to heavy-metal waste containers .
Q. Contradictions in Evidence
- Purity Claims : Sigma-Aldrich reports ≥99.99% trace metal purity , while Aladdin specifies 99.9–100% via ICP . This discrepancy may reflect differing impurity thresholds or analytical protocols.
- Density : Conflicting data exist (3.010 g/cm³ in vs. no value in ). Verify via pycnometry for project-specific needs.
Properties
CAS No. |
13450-87-8 |
---|---|
Molecular Formula |
GdH4O5S |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
gadolinium;sulfuric acid;hydrate |
InChI |
InChI=1S/Gd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
ILMKCDPGFMHBCB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] |
Canonical SMILES |
O.OS(=O)(=O)O.[Gd] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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